N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide
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Overview
Description
N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a phthalazine core, which is linked to a benzamide moiety through an ether linkage. The presence of a 4-chlorophenyl group further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide typically involves a multi-step process:
Cyclocondensation: The process begins with the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to form 4-(4-chlorophenyl)phthalazin-1(2H)-one.
Chlorination: The resulting phthalazinone is then chlorinated using phosphorus oxychloride to yield 1-chloro-4-(4-chlorophenyl)phthalazine.
Etherification: The chlorinated derivative is refluxed with 4-hydroxybenzamide under suitable conditions to produce the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents such as sodium methoxide.
Scientific Research Applications
N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its inhibitory activity against VEGFR-2, a receptor involved in tumor angiogenesis.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular docking simulations to understand its interaction with biological targets.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide involves its binding to the VEGFR-2 receptor, inhibiting its activity. This inhibition disrupts the signaling pathways that promote angiogenesis, thereby exerting its anticancer effects. Molecular docking studies have shown that the compound fits well into the active site of VEGFR-2, stabilizing the ligand-receptor interaction .
Comparison with Similar Compounds
N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide can be compared with other phthalazine derivatives:
N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine: This compound also exhibits VEGFR-2 inhibitory activity but differs in its molecular structure and binding affinity.
4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide: Similar in structure, this compound has different substituents that may affect its biological activity.
The uniqueness of this compound lies in its specific structural configuration, which contributes to its potent VEGFR-2 inhibitory activity and potential therapeutic applications.
Properties
Molecular Formula |
C27H18ClN3O2 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
N-[4-[4-(4-chlorophenyl)phthalazin-1-yl]oxyphenyl]benzamide |
InChI |
InChI=1S/C27H18ClN3O2/c28-20-12-10-18(11-13-20)25-23-8-4-5-9-24(23)27(31-30-25)33-22-16-14-21(15-17-22)29-26(32)19-6-2-1-3-7-19/h1-17H,(H,29,32) |
InChI Key |
KITGNDOHNFJKOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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